molecular formula C11H12N2O6 B2406522 Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate CAS No. 1820641-61-9

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

Cat. No.: B2406522
CAS No.: 1820641-61-9
M. Wt: 268.225
InChI Key: FGUFJNIXIWWCHB-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a nitro group and a methyl group, along with a malonate ester moiety. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate typically involves the nitration of a pyridine derivative followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or interacting with specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a nitro group and a malonate ester moiety makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUFJNIXIWWCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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